
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine: is a chemical compound with the molecular formula C₅H₇BrF₃NO₂S. It is a group of stereoisomers and is known for its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions: S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
科学研究应用
Chemistry: In chemistry, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or peptides, providing insights into protein function and structure.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
作用机制
The mechanism of action of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
相似化合物的比较
- S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Iodo-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Bromo-1,1,2-difluoroethyl)-L-cysteine
Comparison: Compared to its analogs, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The trifluoroethyl group enhances its stability and lipophilicity, making it more suitable for certain applications. The differences in halogen atoms (chlorine, iodine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
属性
CAS 编号 |
153342-07-5 |
|---|---|
分子式 |
C5H7BrF3NO2S |
分子量 |
282.08 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(2-bromo-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrF3NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
InChI 键 |
RRRCLNJWFFTDQS-PTLFGRINSA-N |
手性 SMILES |
C([C@@H](C(=O)O)N)SC(C(F)Br)(F)F |
规范 SMILES |
C(C(C(=O)O)N)SC(C(F)Br)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



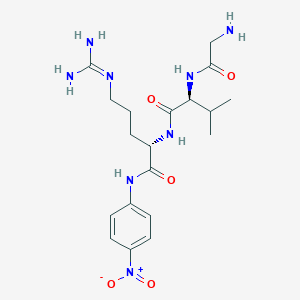

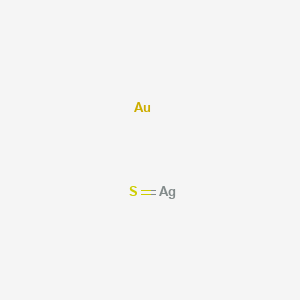
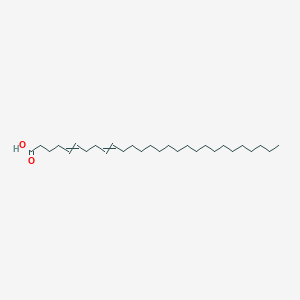
![1,1'-{[6-(Dimethylamino)hexyl]azanediyl}di(propan-2-ol)](/img/structure/B14276328.png)
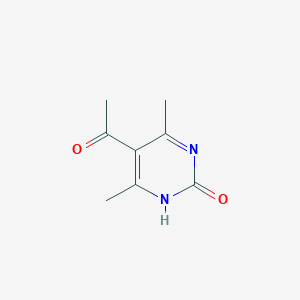
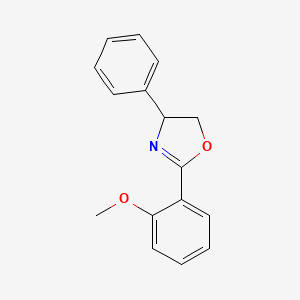
![N,N-Bis(4-methoxyphenyl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14276343.png)
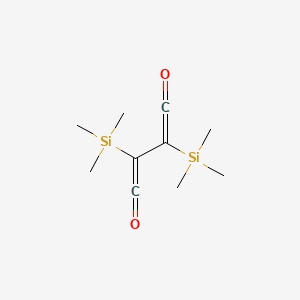
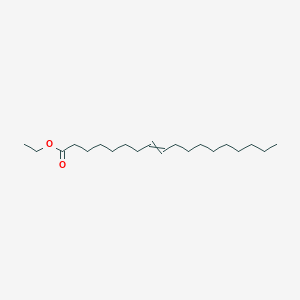
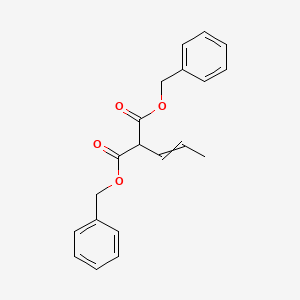
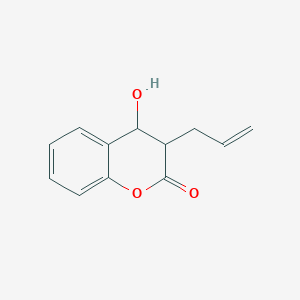
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
